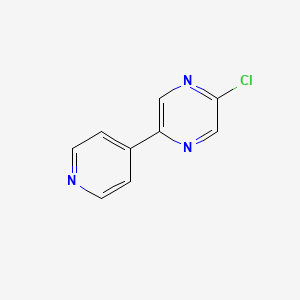
2-Chloro-5-(pyridin-4-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(pyridin-4-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Chloro-5-(pyridin-4-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazine and pyridine rings can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like ethanol.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2-amino-5-(pyridin-4-yl)pyrazine derivative.
科学研究应用
2-Chloro-5-(pyridin-4-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-5-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in a six-membered ring and exhibit a range of biological activities.
Pyrrolopyrazine Derivatives: These compounds have similar structural features and are known for their antimicrobial and anticancer activities.
Uniqueness
2-Chloro-5-(pyridin-4-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazine and pyridine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
生物活性
2-Chloro-5-(pyridin-4-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorine atom and a pyridine ring attached to a pyrazine core. This structural configuration is crucial for its interaction with biological targets.
Research indicates that this compound interacts with various proteins and enzymes, potentially influencing several signaling pathways. Its nitrogen atoms play a significant role in binding interactions, which are essential for its biological activity. Specifically, studies have highlighted its capability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer .
Anticancer Potential
-
Inhibition of CDKs :
- Activity : this compound has been shown to exhibit significant inhibitory effects on CDK2. In vitro studies demonstrated that it can reduce cell proliferation in various cancer cell lines.
- IC50 Values : The compound displayed sub-micromolar activity against ovarian cancer cell lines, with IC50 values ranging from 0.127 to 0.560 µM .
- Cell Cycle Arrest :
- Induction of Apoptosis :
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes involved in critical biological pathways:
- PI3K-Akt-mTOR Pathway :
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Ovarian Cancer Cells :
- Mechanistic Studies :
Data Summary
属性
分子式 |
C9H6ClN3 |
|---|---|
分子量 |
191.62 g/mol |
IUPAC 名称 |
2-chloro-5-pyridin-4-ylpyrazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H |
InChI 键 |
CFFVPSXGOXMTDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















